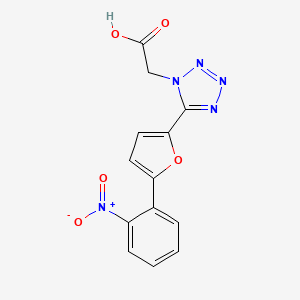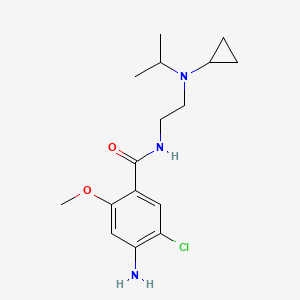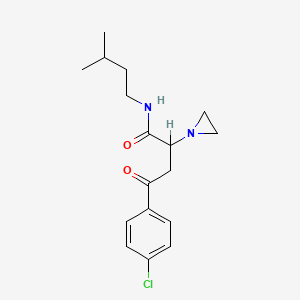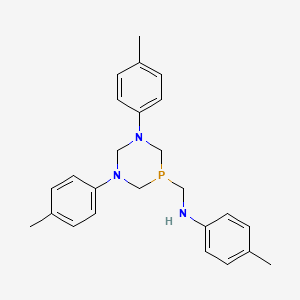
1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)- is a chemical compound with the empirical formula C23H25N2P.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)- typically involves the reaction of primary amines with formaldehyde. The process can be illustrated by the condensation of a primary amine and formaldehyde, leading to the formation of the diazaphosphorine ring . The reaction conditions often include the use of a solvent such as chloroform and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling the temperature, pressure, and concentration of reactants to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents such as halogens or alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phosphine oxides, while reduction can yield amines or other reduced forms of the compound .
Scientific Research Applications
1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. These complexes can then participate in various catalytic processes, influencing the rate and outcome of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1,3,5-triazine: A related compound with similar structural features but different chemical properties.
1,3,3,5,5-Pentamethylcyclohexanamine: Another compound with a similar ring structure but different functional groups.
Uniqueness
1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)- is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and applications that are not possible with other similar compounds .
Properties
CAS No. |
85684-44-2 |
|---|---|
Molecular Formula |
C25H30N3P |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[[1,3-bis(4-methylphenyl)-1,3,5-diazaphosphinan-5-yl]methyl]-4-methylaniline |
InChI |
InChI=1S/C25H30N3P/c1-20-4-10-23(11-5-20)26-16-29-18-27(24-12-6-21(2)7-13-24)17-28(19-29)25-14-8-22(3)9-15-25/h4-15,26H,16-19H2,1-3H3 |
InChI Key |
ACAJFXMSXXBBEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCP2CN(CN(C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


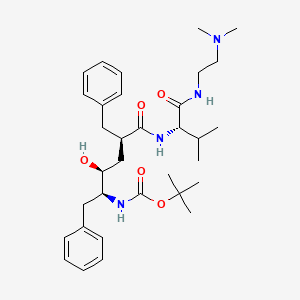

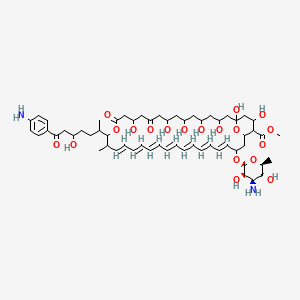

![(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B12732989.png)
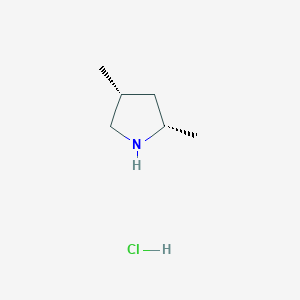
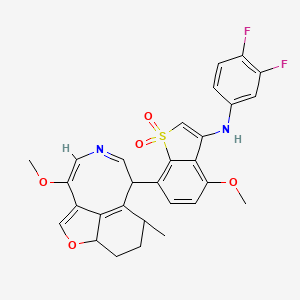
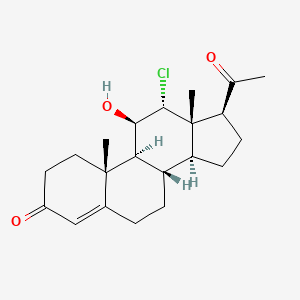
![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-Dotriacontafluoro-16-(trifluoromethyl)heptadecyl]oxirane](/img/structure/B12733011.png)

